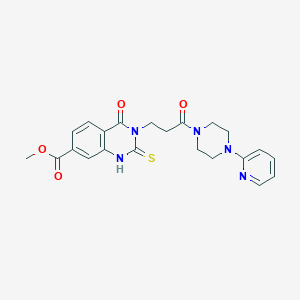
Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article provides an overview of its biological activity based on existing research findings, including various case studies and data tables.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinazoline derivatives, characterized by the presence of a thioxo group and a piperazine moiety. Its molecular structure can be represented as follows:
Key Properties:
- Molecular Weight: 378.45 g/mol
- Solubility: Soluble in organic solvents like DMSO and methanol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in cell proliferation and apoptosis. Notably, it exhibits inhibitory effects on topoisomerase II (Topo II), an essential enzyme for DNA replication and repair.
Anticancer Activity
Several studies have investigated the anticancer potential of methyl 4-oxo derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Induces apoptosis via G2/M arrest |
| HeLa (Cervical) | 15 | Topo II inhibition |
| A549 (Lung) | 12 | DNA intercalation |
In a study by Jiang et al., it was reported that the compound significantly reduced cell viability in MCF-7 cells, inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting TNFα-induced NF-κB activation. This effect was demonstrated in vitro using human macrophage cell lines, where the compound effectively reduced the expression of pro-inflammatory cytokines .
Case Studies
- Study on MCF-7 Cells:
- Inhibition of Topoisomerase II:
Safety Profile
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a moderate toxicity profile with an LD50 value greater than 1000 mg/kg in animal models. However, further detailed toxicological studies are necessary to fully understand its safety for therapeutic use.
Properties
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-31-21(30)15-5-6-16-17(14-15)24-22(32)27(20(16)29)9-7-19(28)26-12-10-25(11-13-26)18-4-2-3-8-23-18/h2-6,8,14H,7,9-13H2,1H3,(H,24,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXWYBCCFVMPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














